2-Bromo-6-fluoropyridine
Overview
Description
2-Bromo-6-fluoropyridine is an organohalogen compound with the molecular formula C5H3BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted by bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-fluoropyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, 2,6-dibromopyridine can be reacted with potassium fluoride in the presence of a phase-transfer catalyst like 18-crown-6 at elevated temperatures (around 190°C) under vacuum conditions . This reaction selectively replaces one of the bromine atoms with a fluorine atom, yielding this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boron reagents, and base (e.g., potassium carbonate) in an appropriate solvent (e.g., ethanol or water) under mild conditions.
Nucleophilic Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Major Products: The major products formed from these reactions depend on the specific reagents used. For instance, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-phenyl-6-fluoropyridine.
Scientific Research Applications
2-Bromo-6-fluoropyridine has diverse applications in scientific research:
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its fluorinated nature can enhance the metabolic stability and bioavailability of these molecules.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoropyridine in chemical reactions primarily involves the reactivity of the bromine and fluorine substituents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atom, due to its high electronegativity, can influence the electronic properties of the pyridine ring, affecting the reactivity and stability of the compound .
Comparison with Similar Compounds
- 2-Bromo-4-fluoropyridine
- 2-Bromo-5-fluoropyridine
- 2-Bromo-6-chloropyridine
- 2-Fluoropyridine
Comparison: Compared to other halogenated pyridines, 2-Bromo-6-fluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms. This unique substitution pattern can lead to different reactivity and selectivity in chemical reactions. For instance, the presence of fluorine at the 6-position can significantly alter the electronic distribution in the pyridine ring, making it distinct from its isomers .
Biological Activity
2-Bromo-6-fluoropyridine is a halogenated aromatic compound with significant biological activity, particularly due to its interactions with various biological targets. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula: C₅H₃BrFN
- Molecular Weight: 175.99 g/mol
- Physical Appearance: White to light yellow solid
- Melting Point: 30-32 °C
- Boiling Point: 162-164 °C
The presence of bromine and fluorine substituents at the 2 and 6 positions of the pyridine ring contributes to its unique reactivity and biological profile.
Cytochrome P450 Inhibition
One of the most notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme is crucial for drug metabolism, and the inhibition can lead to significant drug-drug interactions, affecting the pharmacokinetics of co-administered drugs.
Table 1: Inhibition Potency Against Cytochrome P450 Enzymes
Enzyme | Inhibition Type | Reference |
---|---|---|
CYP1A2 | Competitive | |
CYP2D6 | Non-competitive |
Anticancer Potential
Research indicates that derivatives of this compound have shown promise in anticancer applications. For instance, certain compounds derived from this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .
Case Study: Anticancer Activity
In a study examining the cytotoxic effects of several pyridine derivatives, this compound exhibited significant activity against KB cells (human oral cancer cell line), with IC50 values indicating effective inhibition of cell proliferation .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Interaction: The compound's halogen substituents influence its binding affinity to target enzymes, enhancing its inhibitory effects on cytochrome P450 enzymes.
- Reactivity Profile: The unique electronic properties imparted by bromine and fluorine allow for selective interactions with nucleophiles in biological systems, facilitating various biochemical pathways.
Applications in Drug Development
Due to its ability to modify drug metabolism and potential therapeutic effects, this compound serves as a valuable building block in drug design. It can be utilized in:
- Pharmaceutical Development: As a precursor for synthesizing novel therapeutic agents.
- Agrochemicals: Due to its reactivity and biological activity, it can be explored for developing new agrochemical products.
Safety and Toxicity
While this compound shows promising biological activities, safety data indicate that it poses certain health risks. It is classified as harmful if inhaled or ingested and can cause skin irritation. Proper handling protocols are essential when working with this compound in laboratory settings .
Table 2: Safety Classification
Hazard Type | Classification |
---|---|
Acute Oral Toxicity | Category 3 |
Acute Dermal Toxicity | Category 3 |
Eye Irritation | Category 2 |
Specific Target Organ Toxicity | Category 3 |
Properties
IUPAC Name |
2-bromo-6-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDIKYIZXMYHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932219 | |
Record name | 2-Bromo-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144100-07-2 | |
Record name | 2-Bromo-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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